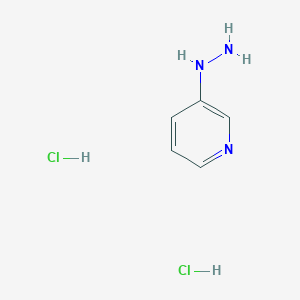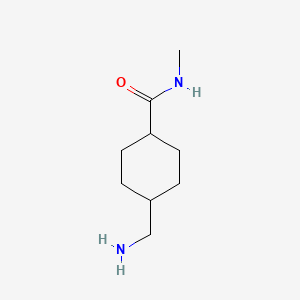
4-(aminomethyl)-N-methylcyclohexanecarboxamide
Descripción general
Descripción
4-(Aminomethyl)-N-methylcyclohexanecarboxamide (AMMC) is an organic compound belonging to the class of amides. It is a colorless, odorless, crystalline solid with a melting point of 118-120°C. AMMC is a versatile compound with a wide range of applications in the chemical, pharmaceutical, and food industries. It has been used as a reagent in organic synthesis, as a surfactant, and as a stabilizer in food products. In addition, AMMC has been investigated for its potential therapeutic properties and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(aminomethyl)-N-methylcyclohexanecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been investigated for its potential to act as an antioxidant, to modulate the immune system, and to act as an anti-cancer agent. 4-(aminomethyl)-N-methylcyclohexanecarboxamide has also been used as a reagent in organic synthesis, as a surfactant, and as a stabilizer in food products.
Mecanismo De Acción
The mechanism of action of 4-(aminomethyl)-N-methylcyclohexanecarboxamide is not fully understood. However, it is believed to act by binding to certain proteins, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 4-(aminomethyl)-N-methylcyclohexanecarboxamide may also act by modulating the activity of enzymes involved in the synthesis of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(aminomethyl)-N-methylcyclohexanecarboxamide have been studied extensively. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to modulate the immune system, to act as an antioxidant, and to act as an anti-cancer agent. It has also been found to have an effect on the production of prostaglandins, which are inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(aminomethyl)-N-methylcyclohexanecarboxamide in laboratory experiments include its low toxicity, low cost, and wide range of applications. In addition, it is relatively easy to synthesize and store. The major limitation of using 4-(aminomethyl)-N-methylcyclohexanecarboxamide in laboratory experiments is its instability in the presence of light, heat, and air.
Direcciones Futuras
The potential future directions for 4-(aminomethyl)-N-methylcyclohexanecarboxamide include further investigation into its therapeutic properties, such as its anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, further research into its mechanism of action and its potential to modulate the immune system, act as an antioxidant, and act as an anti-cancer agent is warranted. Additionally, further research into the synthesis and storage of 4-(aminomethyl)-N-methylcyclohexanecarboxamide is needed to optimize its use in laboratory experiments.
Propiedades
IUPAC Name |
4-(aminomethyl)-N-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-9(12)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWTXYWHGFHGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431022 | |
| Record name | 4-(aminomethyl)-N-methylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N-methylcyclohexanecarboxamide | |
CAS RN |
196597-15-6 | |
| Record name | 4-(aminomethyl)-N-methylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




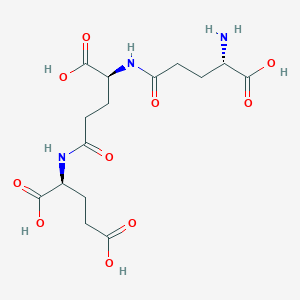

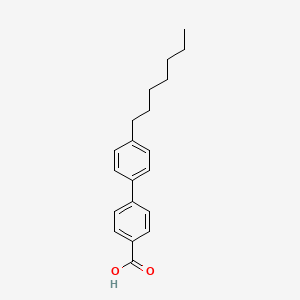
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3021469.png)


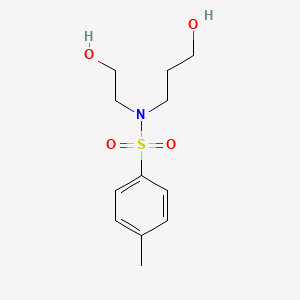

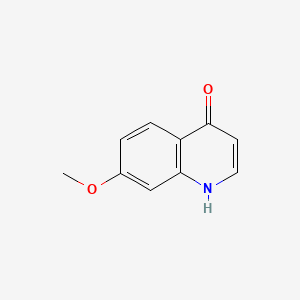


![1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl](/img/structure/B3021487.png)
